molecular formula C21H24N2O4 B150622 Speciophylline CAS No. 4697-68-1

Speciophylline

Cat. No.: B150622
CAS No.: 4697-68-1
M. Wt: 368.4 g/mol
InChI Key: JMIAZDVHNCCPDM-ZUNJVLJPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of speciophylline involves the construction of its spiro[pyrrolidin-3,3’-oxindole] core. One common synthetic route includes the use of a Mannich reaction, where an aldehyde, an amine, and a ketone are reacted to form the desired spirooxindole structure . The reaction conditions typically involve the use of a solvent like ethanol and a catalyst such as acetic acid, under reflux conditions.

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. biotechnological approaches, such as the use of plant cell cultures, have been explored to produce this compound and other related alkaloids. These methods involve the cultivation of Uncaria tomentosa cells in bioreactors, where the production of this compound can be enhanced by optimizing the growth conditions and using elicitors like jasmonic acid .

Chemical Reactions Analysis

Types of Reactions: Speciophylline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxindole derivatives, which may exhibit different biological activities compared to the parent compound .

Mechanism of Action

Speciophylline is structurally related to other monoterpenoid oxindole alkaloids, such as mitraphylline, isopteropodine, and pteropodine . These compounds share similar pharmacological properties but differ in their specific molecular structures and biological activities.

Comparison with Similar Compounds

Biological Activity

Speciophylline is a naturally occurring alkaloid primarily derived from the plant species Uncaria rhynchophylla, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in treating malaria and other diseases.

  • Chemical Formula : C21H24N2O4
  • Molecular Weight : 368.43 g/mol
  • CAS Number : 168985

Antimalarial Activity

This compound exhibits significant antimalarial properties, particularly against chloroquine-resistant strains of Plasmodium falciparum. A study reported that structurally simplified analogues of this compound demonstrated comparable levels of activity to their natural counterparts, with IC50 values ranging from 10.6 μM to 13.8 μM against resistant strains . This suggests that this compound and its analogues could serve as promising candidates for developing new antimalarial therapies.

The mechanism by which this compound exerts its antimalarial effects involves interference with the metabolic processes of the malaria parasite. It is believed to inhibit key enzymes necessary for the survival and replication of Plasmodium falciparum, although the exact pathways remain under investigation .

Other Biological Activities

In addition to its antimalarial effects, this compound has been studied for various other biological activities:

  • Antioxidant Properties : this compound has demonstrated antioxidant capabilities, which can protect cells from oxidative stress and damage.
  • Antiviral Activity : Preliminary studies indicate potential antiviral effects against viruses such as chikungunya, although more research is needed to confirm these findings .
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease.

Structure-Activity Relationship Studies

Recent research focused on the structure-activity relationship (SAR) of this compound analogues has provided insights into optimizing its efficacy. For instance, modifications in the molecular structure have led to enhanced activity against Plasmodium falciparum, highlighting the importance of chemical structure in determining biological activity .

Table of Biological Activities

Activity IC50 Value (μM) Reference
Antimalarial10.6 - 13.8
AntioxidantN/A
Antiviral (Chikungunya)N/A
NeuroprotectiveN/AEmerging studies

Clinical Relevance

While in vitro studies provide a foundation for understanding the biological activity of this compound, clinical trials are essential for confirming its efficacy and safety in humans. Current research efforts are directed towards developing formulations that maximize its therapeutic potential while minimizing side effects.

Properties

IUPAC Name

methyl (1S,4aS,5aR,6S,10aS)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14-,18+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIAZDVHNCCPDM-ZUNJVLJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CN3CC[C@@]4([C@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501319083
Record name Speciophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4697-68-1
Record name Speciophylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4697-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Speciophylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Speciophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4697-68-1
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SPECIOPHYLLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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